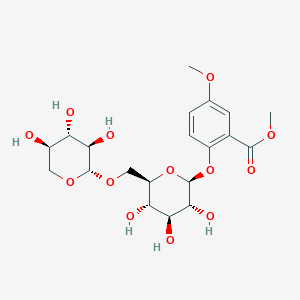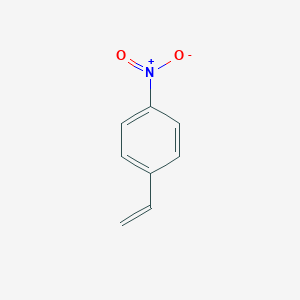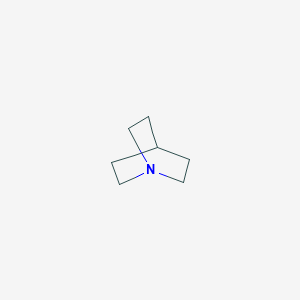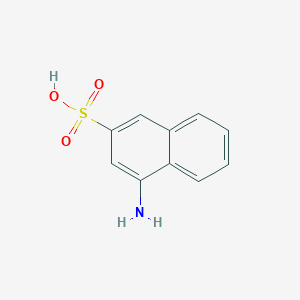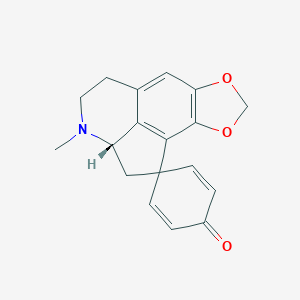
Mecambrine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mecambrine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. It is a synthetic compound that is derived from the alkaloid tubocurarine, which is found in the bark of the South American plant Chondrodendron tomentosum. In
科学研究应用
Mecambrine has various scientific research applications, including its potential use as a neuromuscular blocking agent, a tool for studying acetylcholine receptors, and a potential treatment for various diseases. In pharmacology, mecambrine has been used as a neuromuscular blocking agent to induce muscle paralysis during surgical procedures. It has also been used as a tool for studying acetylcholine receptors in the nervous system. In neuroscience, mecambrine has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
作用机制
Mecambrine works by blocking the acetylcholine receptors in the nervous system. Acetylcholine is a neurotransmitter that plays a critical role in the transmission of nerve impulses in the nervous system. Mecambrine binds to the acetylcholine receptors and prevents the transmission of nerve impulses, leading to muscle paralysis. This mechanism of action makes mecambrine an important tool for studying the function of acetylcholine receptors in the nervous system.
生化和生理效应
Mecambrine has various biochemical and physiological effects on the body. It leads to muscle paralysis by blocking the transmission of nerve impulses in the nervous system. It also affects the cardiovascular system by causing a decrease in heart rate and blood pressure. Additionally, mecambrine has been shown to affect the respiratory system by causing a decrease in respiratory rate and tidal volume.
实验室实验的优点和局限性
Mecambrine has several advantages when used in lab experiments. It is a potent neuromuscular blocking agent that can be used to induce muscle paralysis in animal models. It is also a useful tool for studying the function of acetylcholine receptors in the nervous system. However, mecambrine has several limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
未来方向
There are several future directions for the study of mecambrine. One potential application is its use as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further research is needed to understand the long-term effects of mecambrine on the body and its potential toxicity. Finally, mecambrine could be used as a tool for studying the function of acetylcholine receptors in the nervous system and their role in various diseases.
Conclusion:
Mecambrine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. It is synthesized by the reaction of tubocurarine with formaldehyde and sodium cyanide and works by blocking the acetylcholine receptors in the nervous system. Mecambrine has various scientific research applications, including its potential use as a neuromuscular blocking agent, a tool for studying acetylcholine receptors, and a potential treatment for various diseases. While mecambrine has several advantages when used in lab experiments, it also has several limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects. There are several future directions for the study of mecambrine, including its potential use as a treatment for various neurological disorders and its use as a tool for studying the function of acetylcholine receptors in the nervous system.
属性
CAS 编号 |
1093-07-8 |
|---|---|
产品名称 |
Mecambrine |
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC 名称 |
(12S)-11-methylspiro[3,5-dioxa-11-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7-triene-14,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C18H17NO3/c1-19-7-4-11-8-14-17(22-10-21-14)16-15(11)13(19)9-18(16)5-2-12(20)3-6-18/h2-3,5-6,8,13H,4,7,9-10H2,1H3/t13-/m0/s1 |
InChI 键 |
NMVDXQMYKKNYFO-ZDUSSCGKSA-N |
手性 SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC45C=CC(=O)C=C5)OCO3 |
SMILES |
CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3 |
规范 SMILES |
CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





